Ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate
Overview
Description
Ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate is a synthetic compound . It has a molecular weight of 184.23 and a molecular formula of C9H16N2O2 .
Synthesis Analysis
A simple enzymatic approach (Novozym 435) for transesterification to synthesize pyrrole esters has been reported . The effects of lipase type, solvent, lipase load, molecular sieves, substrate molar ratio of esters to alcohol, reaction temperature, reaction duration, and speed of agitation were evaluated to generate the best reaction conditions .Molecular Structure Analysis
The molecule contains a total of 30 bonds; 14 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 2 five-membered rings, 1 eight-membered ring, 1 ester (aliphatic), 2 secondary amines (aliphatic) and 2 Pyrrolidines .Physical And Chemical Properties Analysis
The molecule contains a total of 29 atoms. There are 16 Hydrogen atoms, 9 Carbon atoms, 2 Nitrogen atoms, and 2 Oxygen atoms .Scientific Research Applications
Application 1: Synthesis of Polyhydrogenated Pyrrolo [3,4-b]pyrroles
- Summary of the Application : Ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate is used in the synthesis of polyfunctional hexahydropyrrolo [3,4- b ]pyrroles . This process is based on the cyclization of N-arylbromomaleimides with aminocrotonic acid esters .
- Methods of Application or Experimental Procedures : The reaction is a Hantzsch-type domino process, involving the steps of initial nucleophilic C-addition or substitution and subsequent intramolecular nucleophilic addition without recyclyzation of imide cycle .
- Results or Outcomes : The process results in the formation of polyfunctional hexahydropyrrolo [3,4- b ]pyrroles .
Application 2: Synthesis of Pyrrole Containing Analogs
- Summary of the Application : Ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate is used in the synthesis of pyrrole containing analogs . These analogs are considered as a potential source of biologically active compounds .
- Methods of Application or Experimental Procedures : Ethyl-3-(allylamino)-3-phenylacrylate was treated with a palladium catalyst under mild conditions in the presence of molecular oxygen as the terminal oxidant, to form ethyl-4-methyl-2-phenyl-1 H-pyrrole-3-carboxylate .
- Results or Outcomes : The process results in the formation of pyrrole containing analogs that have diverse biological activities .
Safety And Hazards
properties
IUPAC Name |
ethyl 2,3,4,5,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylate;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.2ClH/c1-2-13-8(12)9-5-10-3-7(9)4-11-6-9;;/h7,10-11H,2-6H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFUOFXQGCUCED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CNCC1CNC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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